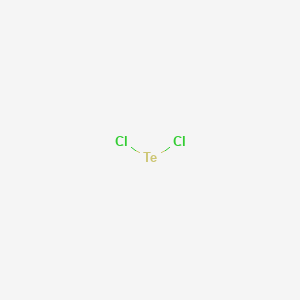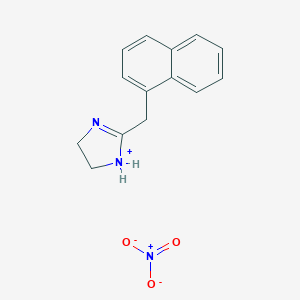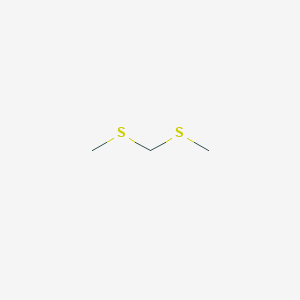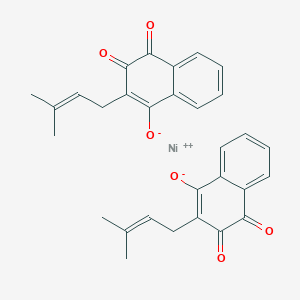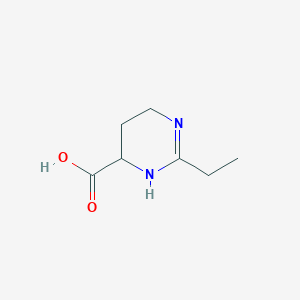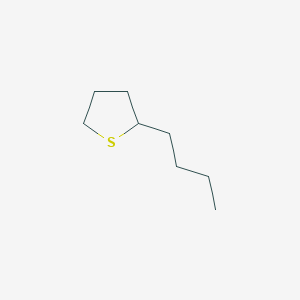
2-Butyltetrahydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyltetrahydrothiophene is a sulfur-containing organic compound that is widely used in scientific research. It is a colorless liquid with a strong odor, and its chemical formula is C8H16S. This compound is commonly used as a flavoring agent in the food industry, but it also has important applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 2-Butyltetrahydrothiophene is not well understood, but it is believed to act as a modulator of the activity of certain enzymes involved in the metabolism of sulfur-containing compounds in the body. It may also have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
2-Butyltetrahydrothiophene has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the activity of certain enzymes involved in the metabolism of sulfur-containing compounds, as well as to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyltetrahydrothiophene in lab experiments is its high purity and availability. It is also relatively inexpensive compared to other sulfur-containing compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Butyltetrahydrothiophene. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another direction is the study of its effects on the metabolism of sulfur-containing compounds in the body, and its potential role in the prevention and treatment of sulfur-related diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Méthodes De Synthèse
2-Butyltetrahydrothiophene can be synthesized through several methods, including the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, the reaction of 2-butanone with elemental sulfur and sodium borohydride, and the reaction of 2-butanol with hydrogen sulfide and a catalyst. The most commonly used method is the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, which yields a high purity product.
Applications De Recherche Scientifique
2-Butyltetrahydrothiophene has several important applications in scientific research. It is commonly used as a reference compound in the analysis of sulfur-containing compounds in food and other samples. It is also used as a flavoring agent in the food industry, where its strong odor and taste are desirable. In biochemistry and physiology, 2-Butyltetrahydrothiophene is used as a model compound for the study of the metabolism of sulfur-containing compounds in the body.
Propriétés
Numéro CAS |
1613-49-6 |
|---|---|
Nom du produit |
2-Butyltetrahydrothiophene |
Formule moléculaire |
C8H16S |
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
2-butylthiolane |
InChI |
InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 |
Clé InChI |
NBPQJOLVXAKDFK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCS1 |
SMILES canonique |
CCCCC1CCCS1 |
Synonymes |
2-Butyltetrahydrothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
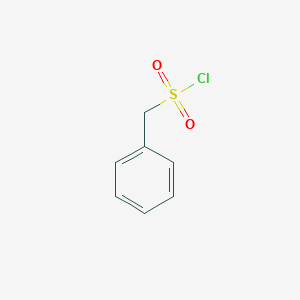
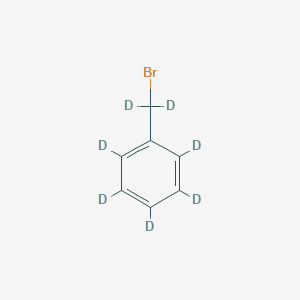
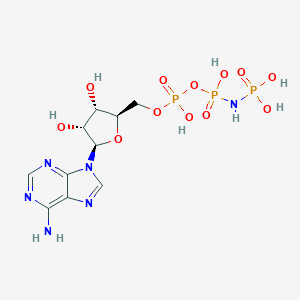
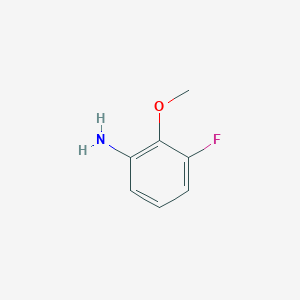
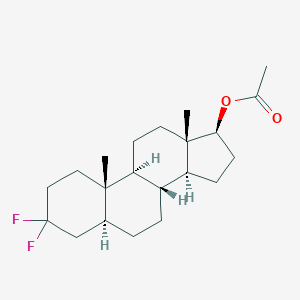
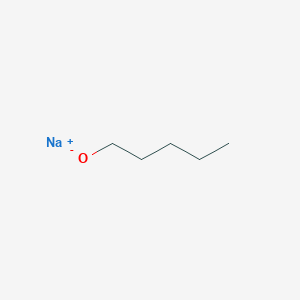
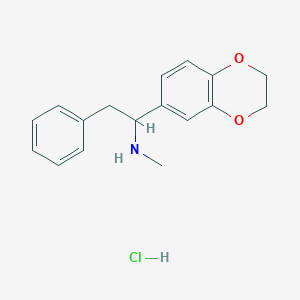
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
